molecular formula C19H21N5OS B2911432 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1251577-27-1

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2911432
CAS No.: 1251577-27-1
M. Wt: 367.47
InChI Key: ZVAGZGSJAZHXPD-UHFFFAOYSA-N
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Description

2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a pyrazole ring and a pyrimidine ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: Starting from appropriate diketones and hydrazines under acidic or basic conditions.

    Synthesis of the pyrimidine ring: Using suitable precursors like amidines or guanidines with β-dicarbonyl compounds.

    Thioether formation: Coupling the pyrazole and pyrimidine rings via a thioether linkage using thiolating agents.

    Acetamide formation: Introducing the acetamide group through acylation reactions with acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated derivatives, substituted pyrazoles or pyrimidines.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology

In biological research, it may serve as a probe to study enzyme interactions, receptor binding, or cellular pathways.

Medicine

The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, it may be used in the development of new materials, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings may facilitate binding to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(phenyl)acetamide
  • 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-ethylphenyl)acetamide

Uniqueness

The unique structural features, such as the specific substitution pattern on the pyrazole and pyrimidine rings, confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-4-15-7-5-6-8-16(15)22-18(25)11-26-19-10-17(20-12-21-19)24-14(3)9-13(2)23-24/h5-10,12H,4,11H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAGZGSJAZHXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC=NC(=C2)N3C(=CC(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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